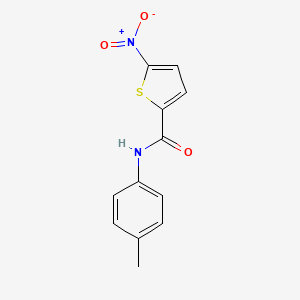

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield of the reaction, and the properties of the products .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives, including N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide, play a crucial role in organic electronics. These compounds can be used as building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their π-conjugated systems facilitate charge transport, making them valuable in electronic devices .

Corrosion Inhibition

Thiophene-based molecules, such as N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide, exhibit corrosion inhibition properties. They can protect metal surfaces from corrosion in aggressive environments. Researchers explore their effectiveness in preventing metal degradation in industrial applications .

Pharmacological Properties

Thiophene derivatives often possess interesting pharmacological activities. Specifically, N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide may exhibit:

- Antihypertensive and Anti-Atherosclerotic Effects : These properties are relevant for cardiovascular health .

Synthetic Applications

The synthesis of N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide involves heterocyclization. Researchers have explored various synthetic routes, including condensation reactions (e.g., Gewald, Paal–Knorr) to access thiophene derivatives. These methods contribute to the availability of diverse compounds for further studies .

Biological Activity

While specific studies on this compound are limited, its structural similarity to other biologically active molecules suggests potential biological effects. Researchers may investigate its interactions with biological targets, receptor binding, and enzymatic activity .

Material Science and Optoelectronics

Thiophene derivatives find applications in material science due to their unique properties. Researchers study their behavior in thin films, polymers, and nanomaterials. Additionally, their absorption and emission properties make them relevant for optoelectronic devices .

Mechanism of Action

Target of action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a thiophene ring are involved in a wide range of biochemical pathways due to their diverse biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXJCZPIZCZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)